
Methyl 3-iodo-8-methyl-1-naphthoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-iodo-8-methyl-1-naphthoate is an organic compound with the molecular formula C13H11IO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both iodine and methyl ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-iodo-8-methyl-1-naphthoate typically involves the iodination of a naphthalene derivative followed by esterification. One common method includes the following steps:
Iodination: A naphthalene derivative, such as 8-methyl-1-naphthol, is treated with iodine and an oxidizing agent like potassium iodate (KIO3) in an acidic medium to introduce the iodine atom at the 3-position.
Esterification: The resulting 3-iodo-8-methyl-1-naphthol is then esterified using methanol and a strong acid catalyst, such as sulfuric acid, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-iodo-8-methyl-1-naphthoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Formation of 3-substituted-8-methyl-1-naphthoate derivatives.
Oxidation: Formation of naphthoquinones or other oxidized products.
Reduction: Formation of reduced naphthalene derivatives.
Hydrolysis: Formation of 3-iodo-8-methyl-1-naphthoic acid.
Aplicaciones Científicas De Investigación
Methyl 3-iodo-8-methyl-1-naphthoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for developing pharmaceutical compounds.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Methyl 3-iodo-8-methyl-1-naphthoate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical responses. The iodine atom can play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-iodo-1-naphthoate: Similar structure but with the iodine atom at the 1-position.
Methyl 8-iodo-1-naphthoate: Similar structure but with the iodine atom at the 8-position.
Methyl 3-bromo-8-methyl-1-naphthoate: Similar structure but with a bromine atom instead of iodine.
Uniqueness
Methyl 3-iodo-8-methyl-1-naphthoate is unique due to the specific positioning of the iodine and methyl ester groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C13H11IO2 |
|---|---|
Peso molecular |
326.13 g/mol |
Nombre IUPAC |
methyl 3-iodo-8-methylnaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H11IO2/c1-8-4-3-5-9-6-10(14)7-11(12(8)9)13(15)16-2/h3-7H,1-2H3 |
Clave InChI |
NVTLZVAEZXRCOU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C=C(C=C2C(=O)OC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


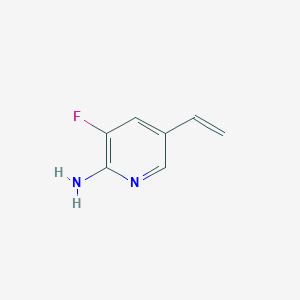
![Methyl 4-hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12850734.png)
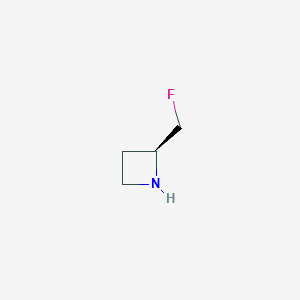
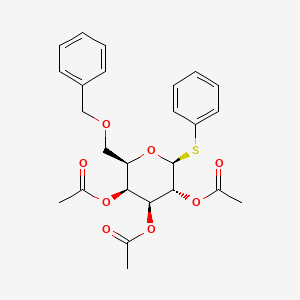
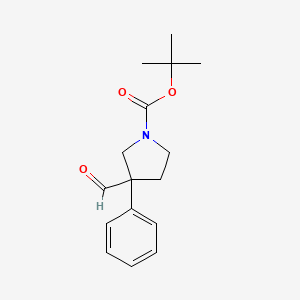
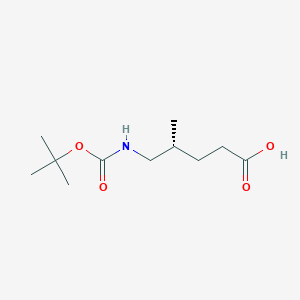
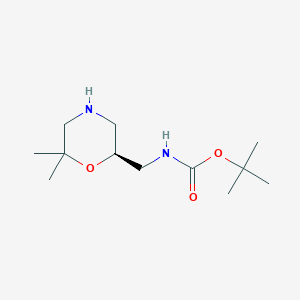

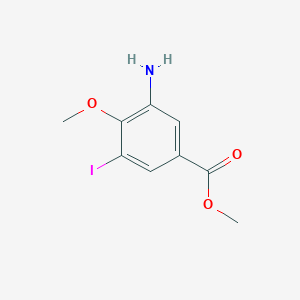
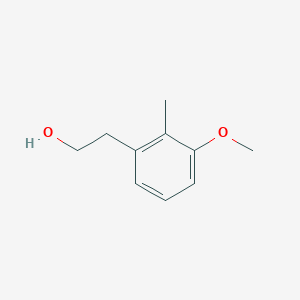
![2-[(4-Phenylquinazolin-2-yl)amino]ethanol](/img/structure/B12850770.png)
![tert-Butyl N-[(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-4-yl]carbamate](/img/structure/B12850776.png)
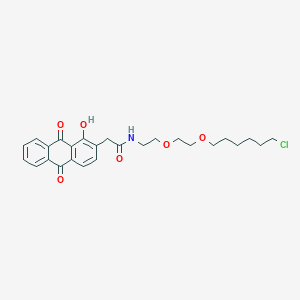
![[3-(Methylamino)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B12850781.png)
